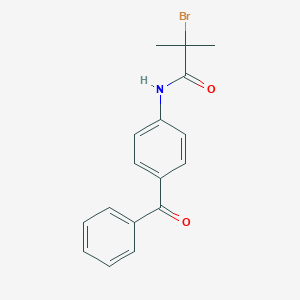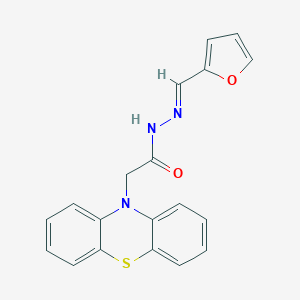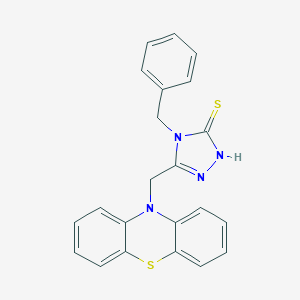
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as 'BMPA' and is a member of the amide class of organic compounds. BMPA has a molecular formula of C16H15BrNO2 and a molecular weight of 341.2 g/mol.
Mecanismo De Acción
BMPA is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are important regulators of gene expression, and their inhibition has been linked to various biological processes, including cell differentiation, apoptosis, and cell cycle arrest. BMPA binds to the active site of HDAC and prevents the deacetylation of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
BMPA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. BMPA has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving BMPA. One potential area of research is the development of BMPA analogs with improved solubility and potency. Additionally, BMPA could be used in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of BMPA and its potential applications in various disease states.
Métodos De Síntesis
The synthesis of BMPA involves the reaction between 4-bromobenzoyl chloride and 2-amino-2-methylpropanoic acid. The reaction takes place in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure BMPA.
Aplicaciones Científicas De Investigación
BMPA has been used in various scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including amides, esters, and imines. BMPA has also been used in the preparation of chiral building blocks and as a catalyst in organic reactions.
Propiedades
Fórmula molecular |
C17H16BrNO2 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-10-8-13(9-11-14)15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
Clave InChI |
MKYMZDFSXVOOIO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
SMILES canónico |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)